molecular formula C21H13BrN4O4S B3878741 (4Z)-10-bromo-4-[[5-(2,5-dimethyl-3-nitrophenyl)furan-2-yl]methylidene]-5-thia-2,7,12-triazatricyclo[6.4.0.02,6]dodeca-1(8),6,9,11-tetraen-3-one

(4Z)-10-bromo-4-[[5-(2,5-dimethyl-3-nitrophenyl)furan-2-yl]methylidene]-5-thia-2,7,12-triazatricyclo[6.4.0.02,6]dodeca-1(8),6,9,11-tetraen-3-one

Cat. No.: B3878741
M. Wt: 497.3 g/mol
InChI Key: HWWZRGNPGPSMLP-LSCVHKIXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “(4Z)-10-bromo-4-[[5-(2,5-dimethyl-3-nitrophenyl)furan-2-yl]methylidene]-5-thia-2,7,12-triazatricyclo[6.4.0.02,6]dodeca-1(8),6,9,11-tetraen-3-one” is a complex organic molecule that features a variety of functional groups, including a bromine atom, a nitro group, and a furan ring. Such compounds are often of interest in medicinal chemistry and materials science due to their potential biological activity and unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound likely involves multiple steps, including the formation of the furan ring, the introduction of the nitro group, and the bromination of the molecule. Typical reaction conditions might include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of such complex molecules often involves optimization of the synthetic route to maximize yield and minimize cost. This might include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine.

    Reduction: The bromine atom can be substituted with other functional groups.

    Substitution: The furan ring can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Common reagents might include:

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution reagents: Such as halogens or organometallic compounds.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine, while substitution of the bromine atom could yield a variety of different functionalized derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound might be used as a building block for the synthesis of more complex molecules or as a reagent in various organic reactions.

Biology

In biology, the compound could be studied for its potential biological activity, such as its ability to inhibit certain enzymes or interact with specific receptors.

Medicine

In medicine, the compound might be investigated for its potential therapeutic effects, such as its ability to act as an anti-inflammatory or anticancer agent.

Industry

In industry, the compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with biological targets. For example, it might inhibit an enzyme by binding to its active site or interact with a receptor to modulate its activity. The specific molecular targets and pathways involved would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

Similar compounds might include other brominated furan derivatives or nitro-substituted aromatic compounds. These compounds would share some chemical properties with the target compound but might differ in their specific biological activities or industrial applications.

Uniqueness

The uniqueness of the compound lies in its specific combination of functional groups and its potential for diverse chemical reactivity and biological activity. This makes it a valuable target for further research and development in various scientific fields.

Properties

IUPAC Name

(4Z)-10-bromo-4-[[5-(2,5-dimethyl-3-nitrophenyl)furan-2-yl]methylidene]-5-thia-2,7,12-triazatricyclo[6.4.0.02,6]dodeca-1(8),6,9,11-tetraen-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H13BrN4O4S/c1-10-5-14(11(2)16(6-10)26(28)29)17-4-3-13(30-17)8-18-20(27)25-19-15(24-21(25)31-18)7-12(22)9-23-19/h3-9H,1-2H3/b18-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWWZRGNPGPSMLP-LSCVHKIXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)[N+](=O)[O-])C)C2=CC=C(O2)C=C3C(=O)N4C5=C(C=C(C=N5)Br)N=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C(=C1)[N+](=O)[O-])C)C2=CC=C(O2)/C=C\3/C(=O)N4C5=C(C=C(C=N5)Br)N=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H13BrN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

497.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(4Z)-10-bromo-4-[[5-(2,5-dimethyl-3-nitrophenyl)furan-2-yl]methylidene]-5-thia-2,7,12-triazatricyclo[6.4.0.02,6]dodeca-1(8),6,9,11-tetraen-3-one
Reactant of Route 2
(4Z)-10-bromo-4-[[5-(2,5-dimethyl-3-nitrophenyl)furan-2-yl]methylidene]-5-thia-2,7,12-triazatricyclo[6.4.0.02,6]dodeca-1(8),6,9,11-tetraen-3-one
Reactant of Route 3
(4Z)-10-bromo-4-[[5-(2,5-dimethyl-3-nitrophenyl)furan-2-yl]methylidene]-5-thia-2,7,12-triazatricyclo[6.4.0.02,6]dodeca-1(8),6,9,11-tetraen-3-one
Reactant of Route 4
(4Z)-10-bromo-4-[[5-(2,5-dimethyl-3-nitrophenyl)furan-2-yl]methylidene]-5-thia-2,7,12-triazatricyclo[6.4.0.02,6]dodeca-1(8),6,9,11-tetraen-3-one
Reactant of Route 5
(4Z)-10-bromo-4-[[5-(2,5-dimethyl-3-nitrophenyl)furan-2-yl]methylidene]-5-thia-2,7,12-triazatricyclo[6.4.0.02,6]dodeca-1(8),6,9,11-tetraen-3-one
Reactant of Route 6
Reactant of Route 6
(4Z)-10-bromo-4-[[5-(2,5-dimethyl-3-nitrophenyl)furan-2-yl]methylidene]-5-thia-2,7,12-triazatricyclo[6.4.0.02,6]dodeca-1(8),6,9,11-tetraen-3-one

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